molecular formula C8H5FN2O2 B1417538 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol CAS No. 185557-63-5

3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol

Cat. No. B1417538
M. Wt: 180.14 g/mol
InChI Key: ZBECIGMDRLTGJI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol” are not specified in the sources I found .

Scientific Research Applications

Overview of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives exhibit a wide array of bioactivities due to their unique structural features, allowing for effective binding with various enzymes and receptors through multiple weak interactions. These interactions facilitate a broad spectrum of therapeutic potentials, including anticancer, antifungal, antibacterial, and anti-inflammatory effects, among others. The development of 1,3,4-oxadiazole-based compounds is a significant area of interest in medicinal chemistry, highlighting their importance in creating new treatments for various diseases (Verma et al., 2019).

Synthesis and Biological Roles

The synthesis of 1,3,4-oxadiazole derivatives and their significant biological roles are well-documented. These derivatives are critical in developing medicinal agents to treat numerous diseases, underscoring the innovation in creating 1,3,4-oxadiazole derivatives for various therapeutic applications (Nayak & Poojary, 2019).

Recent Developments in Oxadiazole Derivatives

Recent research has focused on oxadiazole derivatives, particularly the 1,3,4 and 1,2,4-oxadiazole types, due to their favorable physical, chemical, and pharmacokinetic properties. These properties significantly enhance their pharmacological activity, making them promising for developing new antibacterial, anti-inflammatory, and anticancer agents (Wang et al., 2022).

Metal-Ion Sensing Applications

1,3,4-Oxadiazoles are also prominent in fields beyond pharmacology, such as metal-ion sensing. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make them ideal for developing chemosensors for metal ions (Sharma et al., 2022).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. While the specific safety and hazards of “3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol” are not available, safety data sheets for similar compounds provide information on potential hazards, protective measures, and first aid procedures .

properties

IUPAC Name

3-(4-fluorophenyl)-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-6-3-1-5(2-4-6)7-10-8(12)13-11-7/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBECIGMDRLTGJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol

CAS RN

185557-63-5
Record name 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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